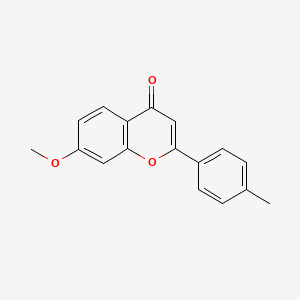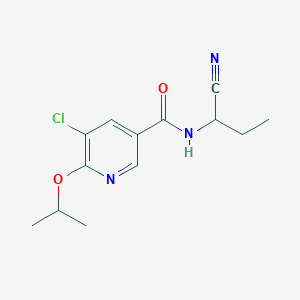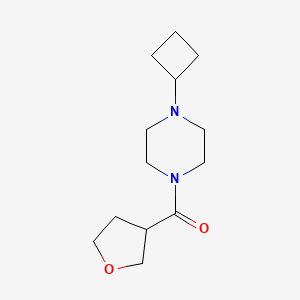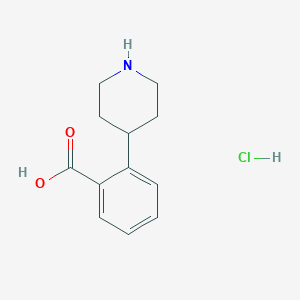
4-Chloro-1,1-dioxo-2,3-dihydro-1-benzothiophen-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-1,1-dioxo-2,3-dihydro-1-benzothiophen-3-ol (CBDT) is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields. CBDT is a benzothiophene derivative that has been synthesized using various methods. In
Wissenschaftliche Forschungsanwendungen
Hypervalent Iodine Reagents in Organic Synthesis
4-Chloro-1,1-dioxo-2,3-dihydro-1-benzothiophen-3-ol is structurally related to compounds that have been explored for their utility in organic synthesis, such as in the development of recyclable hypervalent iodine reagents for vicinal halomethoxylation of unsaturated compounds. These reagents, including 4,4'-Bis(dichloroiodo)biphenyl and 3-(dichloroiodo)benzoic acid, exhibit reactivity similar to dichloroiodobenzene. They offer the advantage of the reduced forms being easily separated from the reaction mixture for reagent regeneration (Yusubov, Drygunova, & Zhdankin, 2004).
Antimicrobial Activity of Benzothiophene Derivatives
Research into the antimicrobial properties of benzothiophene derivatives, closely related to this compound, has shown promising results. Synthesis of new 2-(3-chloro-1-benzothiophen-2-yl)-3-(substituted-phenyl)-4-(3H)-quinazolinones derivatives demonstrated significant antibacterial and antifungal activity, suggesting potential applications in developing new antimicrobial agents (Naganagowda & Petsom, 2011).
Advanced Oxidation Processes for Wastewater Treatment
The compound is also indirectly related to environmental science, particularly in studies focusing on the degradation of organic pollutants in water. For example, the Cr(VI)/H2O2 system has been investigated for the oxidative degradation of aqueous organic pollutants like 4-chlorophenol, demonstrating the potential for treating contaminated water through advanced oxidation processes (Bokare & Choi, 2010).
Antioxidant Potential of Heterocyclic Chalcone Analogues
Research into heterocyclic chalcone analogues, which share a structural similarity to this compound, has revealed insights into their antioxidant potential. A series of novel compounds synthesized for this purpose showed mild to good antioxidant activities, indicating their usefulness in combating oxidative stress (Kumar et al., 2013).
Fluorescent Probes for Sensing pH and Metal Cations
The development of fluorescent probes based on derivatives structurally related to this compound, such as 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and its benzothiazole analogue, has demonstrated high sensitivity to pH changes and selectivity in sensing metal cations. This research offers promising applications in biochemical sensing and environmental monitoring (Tanaka et al., 2001).
Eigenschaften
IUPAC Name |
4-chloro-1,1-dioxo-2,3-dihydro-1-benzothiophen-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3S/c9-5-2-1-3-7-8(5)6(10)4-13(7,11)12/h1-3,6,10H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFJFWYOMDUHBKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(S1(=O)=O)C=CC=C2Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(Oxolan-2-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2394818.png)

![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chloro-4-fluorophenyl)acetamide](/img/no-structure.png)
![4-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2394825.png)
![1-(4-chlorobenzyl)-3-[(pentanoyloxy)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2394828.png)
![[1-(Thiophen-2-ylmethyl)piperidin-3-yl]methanol](/img/structure/B2394830.png)
![N-{3-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2394831.png)



![tert-butyl N-({6-azabicyclo[3.2.1]octan-5-yl}methyl)carbamate](/img/structure/B2394838.png)


![6-chloro-N-{[3-(methoxymethyl)phenyl]methyl}pyridine-3-carboxamide](/img/structure/B2394841.png)